3-(Azetidin-1-yl)-2,2-difluoropropan-1-amine

Description

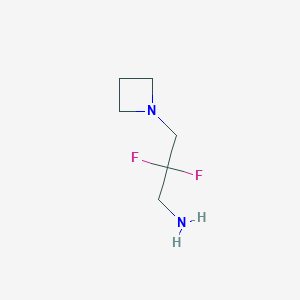

3-(Azetidin-1-yl)-2,2-difluoropropan-1-amine is a fluorinated amine derivative featuring an azetidine (four-membered nitrogen-containing ring) substituent at the third carbon of a propane backbone, with two fluorine atoms at the second carbon. This compound combines the conformational rigidity of the azetidine ring with the electronic effects of fluorine, making it a candidate for pharmacological and materials science applications.

Properties

Molecular Formula |

C6H12F2N2 |

|---|---|

Molecular Weight |

150.17 g/mol |

IUPAC Name |

3-(azetidin-1-yl)-2,2-difluoropropan-1-amine |

InChI |

InChI=1S/C6H12F2N2/c7-6(8,4-9)5-10-2-1-3-10/h1-5,9H2 |

InChI Key |

ILAGWFUFLNTGAB-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)CC(CN)(F)F |

Origin of Product |

United States |

Preparation Methods

Single-Step Nucleophilic Displacement Approach

A prominent and efficient method for synthesizing azetidine derivatives, including 3-(Azetidin-1-yl)-2,2-difluoropropan-1-amine, is the nucleophilic displacement reaction starting from bench-stable intermediates such as 1-benzhydrylazetidin-3-yl methanesulfonate. This approach has been demonstrated to be operationally simple and versatile.

-

- The methanesulfonate intermediate is reacted with an amine nucleophile (in this case, a difluoropropan-1-amine derivative) in acetonitrile at 80 °C.

- Using 2 equivalents of the amine without additional base (such as Hunig’s base) improves yields significantly.

- The reaction proceeds via displacement of the leaving group by the amine, forming the azetidine-substituted product.

-

- Secondary amines generally afford moderate-to-high yields (up to 72%).

- Primary amines are compatible but may give moderate-to-low yields.

- The method tolerates various functional groups, including ethers, halides, difluoromethyl, trifluoromethyl, carbamates, unprotected heterocycles, and free hydroxyl groups.

- This method is suitable for late-stage functionalization, including modification of pharmacologically active molecules.

Alternative Routes and Considerations

-

- An alternative synthetic route involves strain-release amination of azetidine derivatives. However, this method is less favorable due to lower yields and incompatibility with primary amines.

- The nucleophilic displacement method compares favorably in terms of operational simplicity and substrate scope.

Dimerization and Side Reactions:

- Azetidine can undergo dimerization under certain conditions, which can be minimized by controlling reaction parameters such as temperature and acid presence.

- Computational studies indicate that protonation of azetidine lowers activation barriers for reactions, which is relevant for optimizing synthesis conditions.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Yield Range (%) | Functional Group Tolerance | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic displacement (mix-and-heat) | 1-benzhydrylazetidin-3-yl methanesulfonate, secondary/primary amines, MeCN, 80 °C | 33–72 | Ethers, halides, difluoromethyl, trifluoromethyl, carbamates, unprotected heterocycles, hydroxyl groups | Simple setup, broad substrate scope, late-stage functionalization | Lower yields with primary amines |

| Strain-release amination | Strained azetidine intermediates, amines | ~56 | Limited with primary amines | Conceptually innovative | Lower yield, operational complexity |

| Chiral synthesis routes | Chiral starting materials, SFC separation | Variable | Enantiomeric purity achievable | Access to stereochemically pure compounds | Requires chiral separations, complex steps |

Scientific Research Applications

3-(Azetidin-1-yl)-2,2-difluoropropan-1-amine is a compound with applications in chemistry, biology, medicine, and industry. It is used as a building block for synthesizing more complex heterocyclic compounds and pharmaceuticals. Due to its biological activity, it is a valuable tool for studying enzyme interactions and cellular processes. Furthermore, azetidine derivatives are being explored for their potential therapeutic effects, including antimicrobial and anticancer properties. The compound is also used to develop new materials and chemical processes, taking advantage of its unique chemical properties.

Scientific Research Applications

This compound has several scientific research applications:

Chemistry It serves as a building block for synthesizing more complex heterocyclic compounds and pharmaceuticals.

Biology The compound’s biological activity makes it a valuable tool for studying enzyme interactions and cellular processes.

Medicine Azetidine derivatives are explored for their potential therapeutic effects, including antimicrobial and anticancer properties.

Industry The compound is used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Preparation Methods

The synthesis of this compound typically involves several steps:

- The synthesis begins with preparing azetidine derivatives.

- The introduction of fluorine atoms can be achieved through various fluorination reactions, such as using diethylaminosulfur trifluoride (DAST) as a fluorinating agent.

- Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Case Studies

- Selective Estrogen Receptor Antagonists: An ionic interaction from the charged azetidine nitrogen to the side chain of Asp351 in helix 3 (H3) has been observed in studies of selective estrogen receptor antagonists . This strong ionic interaction with Asp351 rendered the compound potent against ESR1 hot-spot mutant Y537S .

- Microtubule Stabilization: Replacing the alkoxide side-chain of molecules with a fluorine atom can impact the microtubule-stabilizing properties of the compounds . The fluorine atom in this compound increases microtubule stabilization and MT mass in cells, without decreasing cellular tubulin levels or changing MT morphology .

Mechanism of Action

The mechanism of action of 3-(Azetidin-1-yl)-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The presence of fluorine atoms enhances the compound’s binding affinity and stability, making it a potent modulator of biological pathways .

Comparison with Similar Compounds

Pharmacological and Physicochemical Considerations

Biological Activity

3-(Azetidin-1-yl)-2,2-difluoropropan-1-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an azetidine ring substituted with two fluorine atoms and an amine group. This unique structure contributes to its distinctive biological properties, enhancing its binding affinity to various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C5H9F2N |

| Molecular Weight | 135.13 g/mol |

| Structure | Azetidine ring with difluoropropan-1-amine |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The azetidine ring can modulate the activity of these targets, influencing various cellular processes. The fluorine substituents enhance the compound's stability and binding affinity, making it a potent modulator in biological pathways.

Antimicrobial Properties

Research indicates that azetidine derivatives, including this compound, exhibit notable antimicrobial activity. Studies have shown that compounds within this class can inhibit the growth of various bacteria and fungi. For instance, azetidine derivatives have been linked to antibacterial activities by interfering with bacterial cell wall synthesis through inhibition of penicillin-binding proteins (PBPs) .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrate that azetidine derivatives can induce apoptosis in cancer cell lines, including breast and prostate cancer cells. Specific compounds have shown significant antiproliferative effects at nanomolar concentrations . For example, one study reported that a related azetidine derivative inhibited the proliferation of MCF-7 breast cancer cells effectively.

Neuroprotective Effects

Recent investigations into the neuroprotective effects of this compound suggest its potential in treating neurodegenerative diseases. The compound has been shown to stabilize microtubules in neuronal cells, which is crucial for maintaining cellular structure and function .

Case Study 1: Antimicrobial Activity Evaluation

In a comparative study involving various azetidine derivatives, this compound demonstrated significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods.

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 16 |

| Control (Penicillin) | 8 |

This data indicates that while the compound is effective, it may require further optimization for enhanced potency.

Case Study 2: Anticancer Efficacy

In another study assessing the anticancer properties of azetidine derivatives, this compound exhibited a dose-dependent reduction in cell viability in MDA-MB-231 breast cancer cells.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 (Control) | 100 |

| 1 | 85 |

| 10 | 55 |

| 100 | 20 |

These results suggest a promising anticancer profile that warrants further exploration.

Q & A

Q. What are the recommended synthetic routes for 3-(Azetidin-1-yl)-2,2-difluoropropan-1-amine, and what are their comparative advantages?

Methodological Answer: The synthesis of this compound typically involves fluorination and azetidine coupling steps. Key approaches include:

- Nucleophilic Substitution : Fluorination of propanamine precursors using fluorinating agents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions, followed by azetidine ring closure via intramolecular cyclization .

- Copper-Mediated Cross-Coupling : Evidence from trifluoro-propanamine syntheses suggests CuI/PhLi-mediated coupling of azetidine with difluorinated alkyl halides (e.g., 2,2-difluoro-1-iodopropane) in dry ether solvents at low temperatures (-78°C to rt) .

- Hydrogenation of Nitriles : Reduction of 3-(azetidin-1-yl)-2,2-difluoropropanenitrile using catalytic hydrogenation (Pd/C or Raney Ni) in methanol/THF mixtures under H₂ pressure .

Comparative Advantages : Copper-mediated methods offer higher regioselectivity for azetidine coupling, while hydrogenation avoids harsh fluorination conditions but requires nitrile precursors.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR (CDCl₃ or DMSO-d₆) to confirm azetidine ring protons (δ 3.3–3.8 ppm), difluoromethylene groups (¹⁹F δ -68 to -70 ppm), and amine protons (δ 1.5–2.5 ppm). Discrepancies in splitting patterns may indicate stereochemical impurities .

- Mass Spectrometry (HRMS) : Validate molecular formula (C₆H₁₁F₂N₂) and detect side products (e.g., dehalogenated species). Use ESI+/EI modes for ionization .

- HPLC-PDA/MS : Reverse-phase C18 columns (ACN/water + 0.1% TFA) to assess purity >95%. Monitor for azetidine ring-opening byproducts (retention time shifts) .

Q. What stability considerations are critical for storing and handling this compound?

Methodological Answer:

- Storage : Under inert gas (Ar/N₂) at 2–8°C in amber vials to prevent oxidation of the amine group and azetidine ring .

- Moisture Sensitivity : Use anhydrous solvents (dry THF/DCM) during synthesis to avoid hydrolysis of the difluoromethylene group .

- Thermal Stability : Differential Scanning Calorimetry (DSC) data suggest decomposition above 150°C; avoid prolonged heating during solvent removal .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed using derivatives of this compound?

Methodological Answer:

- Core Modifications :

- Biological Assays : Pair SAR with in vitro assays (e.g., enzyme inhibition, cellular uptake) and molecular docking to correlate structural changes with activity .

Q. What analytical methods are recommended for resolving contradictory data in fluorinated azetidine derivatives?

Methodological Answer:

- Contradiction Example : Discrepancies in reported bioactivity may arise from stereochemical impurities.

- Resolution Strategies :

- Chiral HPLC : Use CHIRALPAK® columns (e.g., AD-H) with hexane/isopropanol to separate enantiomers and confirm stereochemical purity .

- X-ray Crystallography : Resolve absolute configuration of crystalline derivatives to validate structural hypotheses .

- Isotopic Labeling : ¹⁸F/¹⁹F NMR to trace fluorine positioning in ambiguous synthetic pathways .

Q. What strategies mitigate toxicity risks during in vitro biological testing of this compound?

Methodological Answer:

- Cytotoxicity Screening : Pre-test in HEK293 or HepG2 cells using MTT assays (IC₅₀ determination). Adjust dosing to sub-cytotoxic levels (e.g., <10 µM) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify reactive metabolites (e.g., azetidine N-oxides) via LC-MS/MS .

- In Silico Profiling : Use ADMET predictors (e.g., SwissADME) to flag potential hepatotoxicity or hERG channel inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.